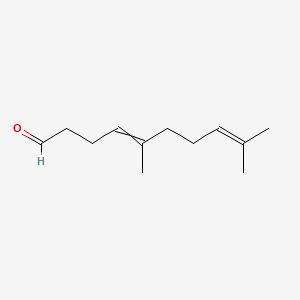

5,9-Dimethyl-4,8-decadienal

Description

Significance in Chemical and Biological Sciences

The importance of 5,9-Dimethyl-4,8-decadienal is multifaceted, stemming from its utility as a synthetic ingredient and its presence as a naturally occurring semiochemical. In the chemical industry, particularly in perfumery, it is utilized as a fragrance ingredient. nih.govevitachem.com One of its trade names is Geraldehyde, which is noted for imparting lemony and aldehyde notes to fragrance compositions. google.comgoogle.com

From a biological perspective, this compound is significant due to its role as a volatile organic compound in various organisms. ontosight.ai It is of interest in biological studies for its potential involvement in signaling pathways, especially within insects and plants. ontosight.ai Research has identified it as a naturally occurring compound in the essential oil of the plant Laggera crispata and as a volatile chemical component in multiflora honey from the honey bee species Apis mellifera. explorebioscene.comphcogj.com Furthermore, it has been identified as a key aroma substance in fermented cigar filler leaves, where it contributes significantly to the fruity aroma profile. frontiersin.org The compound's function extends to insect communication, where certain aldehydes are known to act as pheromones influencing behaviors such as aggregation. ontosight.aisakura.ne.jpscispace.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5,9-dimethyldeca-4,8-dienal | nih.gov |

| Molecular Formula | C12H20O | nih.govchemicalbook.com |

| Molecular Weight | 180.29 g/mol | nih.govchemicalbook.com |

| CAS Number | 762-26-5 | nih.govchemicalbook.com |

| Synonyms | Geraldehyde, Geranyl Acetaldehyde | google.comgoogle.comeuropa.eu |

Scope of Academic Inquiry for this compound

The academic and industrial interest in this compound has led to a broad scope of research. Scientific inquiry encompasses its chemical synthesis, its role as a natural product, and its function as a semiochemical in insect behavior.

Key areas of academic investigation include:

Chemical Synthesis and Characterization : A primary focus of research is the development of efficient methods for its synthesis. evitachem.com This includes processes such as the oxidation of corresponding alcohols or the rearrangement of vinyl ether derivatives derived from materials like 3-hydroxycitronellene. evitachem.comgoogle.com

Natural Product Chemistry : Researchers are actively identifying and quantifying this compound in various natural sources. For example, gas chromatography-mass spectrometry (GC-MS) analysis has been used to detect its presence in plant essential oils and honey, contributing to the understanding of their chemical compositions and aromatic properties. explorebioscene.comphcogj.com

Flavor and Fragrance Research : Due to its distinct organoleptic properties, described as fatty, green-floral, and lemony, the compound is studied for its application in the fragrance and flavor industries. google.comgoogle.com Research has shown it to be a significant contributor to the aroma profiles of products like fermented cigar leaves. frontiersin.org

Pheromone and Semiochemical Studies : A significant area of biological research investigates the role of aldehydes, including this compound, as pheromones and allomones (defensive secretions) in insects. ontosight.aiscispace.com Studies on various insect species, particularly in the orders Lepidoptera and Hemiptera, explore how these compounds mediate behaviors. sakura.ne.jpscispace.com While many insect pheromones are hydrocarbons, aldehydes represent another important class of these signaling molecules. sakura.ne.jpmdpi.com

Bioactivity Screening : Modern toxicological and pharmacological research employs high-throughput screening methods to investigate the broader biological effects of chemical compounds. epa.gov Data from such studies can provide insights into the molecular and cellular interactions of substances like this compound. epa.gov

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | Source |

|---|---|---|

| Natural Occurrence (Botany) | Identified as a constituent (1.0%) of the aerial essential oil of Laggera crispata. | phcogj.com |

| Natural Occurrence (Food Science) | Detected as a volatile aldehyde in methanolic extracts of multiflora honey. | explorebioscene.com |

| Aroma Chemistry | Found to be a key component contributing to the fruity aroma of fermented cigar filler leaves, exhibiting a high odor activity value (OAV). | frontiersin.org |

| Industrial Application | Used as a fragrance ingredient (Geraldehyde) for its lemony notes. | google.comgoogle.com |

| Chemical Synthesis | Can be synthesized via the rearrangement of a vinyl ether derivative of 3-hydroxycitronellene. | google.com |

| Biological Signaling | Considered a semiochemical with potential roles in insect communication pathways. | ontosight.aiscispace.com |

Structure

3D Structure

Properties

CAS No. |

762-26-5 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(4E)-5,9-dimethyldeca-4,8-dienal |

InChI |

InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |

InChI Key |

MMLYERLRGHVBEK-XYOKQWHBSA-N |

SMILES |

CC(=CCCC(=CCCC=O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CCC=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC=O)C)C |

Other CAS No. |

762-26-5 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Natural Occurrence and Isolation of 5,9 Dimethyl 4,8 Decadienal

Discovery and Identification in Biological Matrices

The identification of 5,9-Dimethyl-4,8-decadienal in biological samples has been largely facilitated by advances in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile compounds within complex mixtures.

Plant Kingdom Sources

The plant kingdom is a rich reservoir of this compound, where it is often a constituent of the volatile fraction responsible for the characteristic scent of certain species.

The essential oil of Rosa × damascena Herrm., commonly known as the Damask rose, is highly valued in the fragrance and cosmetic industries. frontiersin.org Detailed phytochemical analysis of this essential oil has revealed the presence of this compound. frontiersin.orgnih.gov In one study, this compound was identified as a minor component, constituting 0.18% of the total essential oil composition. frontiersin.orgnih.gov The primary constituents were found to be citronellol (B86348) (21.22%), geraniol (B1671447) (14.1%), eicosane (B133393) (11.03%), heneicosane (B133394) (6.65%), and 1-nonadecene (B90666) (5.16%). frontiersin.orgnih.gov The presence of this compound, though in small quantities, contributes to the complex and sought-after aroma of rose oil. The compound has also been noted in the essential oil of Citrus aurantifolia. researchgate.net

Table 1: Phytochemical Composition of Rosa × damascena Herrm. Essential Oil

| Compound | Retention Time | Relative Content (%) |

| Citronellol | - | 21.22 |

| Geraniol | - | 14.1 |

| Eicosane | - | 11.03 |

| Heneicosane | 26.556 | 6.65 |

| 1-Nonadecene | - | 5.16 |

| 5,9-Dimethyl-4,8-decanedial | 26.773 | 0.18 |

| 6,11-Dimethyl-2,6,10-dodecatrien-1-ol | 27.118 | 0.21 |

| Docosane | 27.324 | 0.34 |

| 9-Tricosanol, acetate | 28.113 | 0.32 |

| Tricosane | 28.182 | 2.64 |

| A selection of compounds identified in the essential oil. Data sourced from a GC-MS analysis. frontiersin.orgnih.gov |

Beyond essential oils, this compound has been identified in the hydrophilic volatile compounds of various organs of Ilex cornuta Lindl. & Paxton, commonly known as horned holly. researchopenworld.com A study analyzing the chemical composition of the root, stem, stem skin, leaf, flower, and fruit found that the flower contained the highest number of these compounds. researchopenworld.com Specifically, this compound was detected in the flowers of this plant. researchopenworld.comresearchopenworld.com This finding suggests a potential role for the compound in attracting pollinators or other ecological interactions specific to the reproductive organs of the plant.

Table 2: Hydrophilic Volatile Compounds Identified in the Flower of Ilex cornuta Lindl. & Paxton

| No. | Retention Time | RI | Compound Name | Molecular Formula |

| 4 | 23.85 | 1504 | 4,8-Decadienal, 5,9-dimethyl- | C12H20O |

| 5 | 24.743 | 1533 | Megastigmatrienone | C13H18O |

| A selection of compounds identified in the flower. RI refers to the Retention Index. researchopenworld.comresearchopenworld.com |

Insect Products (e.g., Honey)

The occurrence of this compound is not limited to the plant kingdom. It has also been reported as a volatile compound in honey. Its presence in honey is likely a result of the metabolic processes of bees or the transfer of plant-derived compounds during nectar collection. The specific role and significance of this compound in the chemistry and properties of honey are areas for further investigation.

Microbial Sources (e.g., Diatoms as Polyunsaturated Aldehyde Precursors)

While direct production of this compound by microbes is not extensively documented, the production of related polyunsaturated aldehydes (PUAs) by diatoms is well-established. core.ac.uk Diatoms, a major group of algae, produce various PUAs, such as decadienal, through the oxidation of fatty acid precursors. core.ac.ukplos.org These compounds are known to be involved in chemical defense mechanisms against grazers. plos.org The biosynthetic pathways that lead to PUAs in diatoms could provide insights into the potential for microbial synthesis of other aldehydes, including this compound, or its precursors in the broader marine environment. scispace.com

Methodologies for Natural Product Isolation

The isolation of this compound from natural sources typically involves the extraction of volatile compounds followed by chromatographic separation and spectroscopic identification.

For the analysis of essential oils from sources like Rosa × damascena, hydrodistillation is a common method to extract the volatile components. Subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) allows for the separation and identification of individual compounds based on their retention times and mass spectra. frontiersin.orgnih.gov

In the case of hydrophilic volatile compounds from Ilex cornuta, a water vapor distillation method was employed to collect volatile compounds dispersed or dissolved in the plant's water phase after the removal of essential oils using Soxhlet extraction. researchopenworld.com The resulting aqueous solution was then analyzed by GC-MS. The GC was operated with a specific temperature program to ensure the separation of the various volatile components. researchopenworld.com

For the analysis of compounds like this compound in various matrices, high-performance liquid chromatography (HPLC) is also a viable technique. Reverse-phase HPLC methods have been developed for its separation, which can be scaled for preparative isolation of the compound. sielc.com

Chemical Synthesis and Derivatization of 5,9 Dimethyl 4,8 Decadienal

Development of Synthetic Routes and Methodologies

The creation of 5,9-Dimethyl-4,8-decadienal involves specific organic chemistry pathways that have been explored to achieve viable production.

Several synthetic routes for this compound have been established. One notable method begins with the alcohol known as 3-hydroxycitronellene. google.com This starting material is converted into a vinyl ether derivative, which is often a transient intermediate not isolated during the process. google.com This derivative then undergoes a thermal rearrangement to form the target aldehyde, this compound. google.com

Alternative, more complex synthetic pathways have also been noted. These can involve a multi-step process that includes the epoxidation of a precursor like methoxycitronellene, followed by alkaline hydrolysis of the resulting epoxide to create a diol. google.com This diol is then oxidized to a ketoalcohol, which is subsequently cleaved to yield the final aldehyde product. google.com

Optimization of the synthesis starting from 3-hydroxycitronellene has been detailed in patent literature. google.com The process involves reacting 3-hydroxycitronellene with a suitable vinyl ether, such as ethyl vinyl ether, to generate the intermediate acetal. google.com The subsequent rearrangement is facilitated by a catalyst in an appropriate solvent. google.com

Key reaction parameters from a patented example are outlined below:

| Parameter | Value | Source |

| Starting Material | Acetal of 3-hydroxycitronellene and ethyl vinyl ether | google.com |

| Solvent | Xylene | google.com |

| Catalyst | Phosphoric acid | google.com |

| Temperature | 130°C | google.com |

| Reaction Time | 5 hours | google.com |

| Atmosphere | Nitrogen | google.com |

The reaction proceeds with the distillation of ethanol (B145695) and xylene from the mixture, after which the crude product is washed and purified by fractionation. google.com

Investigation of Cost-Effective Synthesis Approaches

A significant challenge in the production of this compound is its high production cost. google.com This expense is largely attributed to the complexity of the synthesis, which can involve a substantial number of steps. google.comgoogle.com Furthermore, the cost of the initial raw materials can be a major contributing factor to the final price of the compound. google.com These economic disadvantages have made the compound relatively expensive to prepare, which can limit its application in more cost-sensitive products. google.comgoogleapis.com Consequently, a key driver in the field is the ongoing search for novel organoleptic compounds that can be produced through simpler, more economical methods, ideally involving fewer synthesis steps and less expensive starting materials. google.com

Research on Controlled Release Derivatization Strategies

To enhance the longevity and performance of fragrances in products like liquid detergents, research has focused on creating "pro-fragrance" molecules. google.com These are derivatives that can incorporate a fragrance aldehyde, such as this compound, into a larger, less volatile molecule. google.com One such class of pro-fragrances are compounds of the 1-aza-3,7-dioxabicyclo[3.3.0]octane type. google.com In this structure, the aldehyde is chemically bonded within the molecule and is not released until a specific trigger, such as exposure to water, occurs. google.com

The release of the active fragrance aldehyde from a pro-fragrance molecule is typically achieved through hydrolysis. google.comgoogle.com When a pro-fragrance, such as a 1-aza-3,7-dioxabicyclo[3.3.0]octane derivative, is introduced into an aqueous environment like a laundry wash, the chemical bonds holding the aldehyde moiety break down in the presence of water. google.com This process regenerates the free aldehyde, this compound, releasing its characteristic scent over time rather than all at once. This controlled release mechanism, often triggered by hydrolysis, is fundamental to the functionality of such derivatives in consumer products. oup.comgoogle.com

Stereochemistry and Isomerism of 5,9 Dimethyl 4,8 Decadienal

Importance of (4Z) and (4E) Geometric Isomers

5,9-Dimethyl-4,8-decadienal can exist as different geometric isomers due to the restricted rotation around the carbon-carbon double bonds at positions 4 and 8. The prefixes (4Z) and (4E) describe the specific arrangement of substituents around the double bond between the fourth and fifth carbon atoms. The "(4Z)" notation indicates that the higher priority groups on each carbon of the double bond are on the same side, while "(4E)" signifies they are on opposite sides. ontosight.ai This structural difference, though subtle, is of considerable importance in various applications.

In the fragrance industry, for example, the distinct geometric isomers of a compound can possess unique olfactory profiles. Geraldehyde, a common name for a mixture rich in the (4E)-isomer of 5,9-dimethyldeca-4,8-dienal, is noted for its powerful citrusy and floral notes. thegoodscentscompany.com It is utilized in perfumery to impart radiance and elegance to fragrances. thegoodscentscompany.com The precise isomeric composition is crucial for achieving the desired scent, as different isomers or ratios of isomers can result in varied aromatic characteristics.

The specific stereochemistry of these isomers is also vital in chemical synthesis. They can serve as precursors in the creation of more complex molecules, where the configuration of the starting material dictates the stereochemistry of the final product.

Research on Isomer-Specific Biological Activities and Properties

Research into the isomer-specific biological activities of this compound highlights the principle that a molecule's three-dimensional shape is often directly linked to its biological function. While extensive research specifically on the distinct biological roles of the (4Z) and (4E) isomers of this particular aldehyde is still emerging, the broader field of chemical ecology provides significant insights.

In insects, for instance, compounds structurally similar to this compound often function as pheromones, chemical signals that trigger specific behaviors. ontosight.ai The biological activity of these pheromones is frequently dependent on their isomeric purity. Different isomers of the same compound can elicit varied or even opposing behavioral responses in insects, such as attraction or repulsion. google.com This specificity arises from the precise interaction between the isomer and the insect's receptor proteins.

Furthermore, aldehydes are of interest in biological studies for their potential roles in cellular signaling pathways in both insects and plants. ontosight.ai The specific configuration of isomers like (4Z)-5,9-Dimethyl-4,8-decadienal can influence their physical, chemical, and, consequently, their biological properties. ontosight.ai

Table 1: Properties of this compound Isomers

| Property | (4E)-5,9-Dimethyl-4,8-decadienal | (4Z)-5,9-Dimethyl-4,8-decadienal | General (Isomer Unspecified) |

|---|---|---|---|

| Molecular Formula | C12H20O ncats.ionih.gov | C12H20O chemspider.com | C12H20O nih.goveuropa.eu |

| Molecular Weight | 180.29 g/mol nih.gov | - | 180.29 g/mol nih.gov |

| IUPAC Name | (4E)-5,9-dimethyldeca-4,8-dienal nih.gov | (4Z)-5,9-dimethyldeca-4,8-dienal ontosight.ai | 5,9-dimethyldeca-4,8-dienal nih.gov |

| Common Synonyms | Geraldehyde ncats.ionih.gov | - | Geraldehyde (IFF) thegoodscentscompany.com |

| CAS Number | 18445-88-0 thegoodscentscompany.comepa.gov | 18445-81-3 chemspider.com | 762-26-5 nih.goveuropa.eu |

Biosynthesis and Metabolic Pathways of 5,9 Dimethyl 4,8 Decadienal

Identification of Metabolic Precursors (e.g., Fatty Acids, Carotenoids)

The formation of aldehydes in biological systems often originates from the breakdown of larger molecules. The primary candidates for the precursors of 5,9-Dimethyl-4,8-decadienal are isoprenoids, fatty acids, and carotenoids.

Isoprenoid Precursors: The structure of this compound strongly points to an origin in the terpenoid biosynthetic pathway. Terpenoids are synthesized from five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These fundamental building blocks are produced through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.gov The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the C10 precursor to all monoterpenoids. tandfonline.com It is hypothesized that a C10 acyclic monoterpene, such as geraniol (B1671447), is the direct precursor, which then undergoes further modification to yield the C12 structure of this compound.

Fatty Acids: Lipid oxidation is a well-established source of a wide array of volatile compounds, including numerous aldehydes. longdom.org Polyunsaturated fatty acids (PUFAs) are particularly susceptible to autoxidation, photooxidation, and enzymatic oxidation, which generates hydroperoxides. longdom.orgscispace.com These primary oxidation products are unstable and decompose into a variety of secondary products, including aldehydes, ketones, and alcohols. longdom.orgscispace.com While this process is a major contributor to flavor and off-flavor profiles in foods, and specific aldehydes like hexanal (B45976) and 2,4-decadienal are known products of linoleic acid oxidation, a direct link between fatty acid degradation and the formation of this compound has not been explicitly documented. lupinepublishers.com

Carotenoids: Carotenoids, which are C40 tetraterpenoids, can undergo oxidative degradation to produce a variety of smaller, volatile compounds known as apocarotenoids. These carotenoid breakdown products (CBPs) include highly reactive aldehydes and epoxides. nih.govkarger.comresearchgate.net The oxidative cleavage of carotenoids like β-carotene can be initiated by enzymatic action or by oxidative stress, resulting in the formation of aldehydes such as retinal and β-apo-carotenals. nih.govtandfonline.com Given the isoprenoid-based structure of both carotenoids and this compound, it is plausible that this aldehyde could be a product of the oxidative cleavage of a larger carotenoid or sesquiterpenoid (C15) precursor.

Table 1: Potential Precursors for Aldehyde Biosynthesis This table summarizes general precursor classes and the types of aldehydes they are known to produce.

| Precursor Class | General Pathway | Known Aldehyde Products | Plausibility for this compound |

|---|---|---|---|

| Isoprenoids (GPP) | Monoterpenoid Biosynthesis | Citral (B94496) (Geranial, Neral), Citronellal (B1669106) nih.govnih.gov | High, based on structural similarity (acyclic terpenoid). |

| Fatty Acids (e.g., Linoleic Acid) | Lipid Oxidation | Hexanal, Heptanal, 2,4-Decadienal longdom.orglupinepublishers.com | Moderate, as a general source of aldehydes. |

| Carotenoids (e.g., β-Carotene) | Oxidative Cleavage | Retinal, β-Apo-carotenals nih.govtandfonline.com | Moderate, as a source of isoprenoid-derived aldehydes. |

Elucidation of Enzymatic Pathways and Mechanisms

The enzymatic pathways leading to this compound are likely to involve oxidative processes that modify a precursor molecule.

The oxidative degradation of carotenoids is a significant source of various aldehydes in nature. nih.govresearchgate.net This process involves the cleavage of the polyene chain of the carotenoid molecule, which can be catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCDs) or occur non-enzymatically under conditions of oxidative stress. nih.gov These reactions generate a variety of aldehydes, the specific structures of which depend on the cleavage site on the parent carotenoid. For instance, the cleavage of β-carotene can yield products like β-apo-10'-carotenal and retinal. tandfonline.com While this compound is not a commonly cited product, its formation could theoretically result from an atypical cleavage of a C15 or C20 isoprenoid precursor.

Lipid degradation pathways generate aldehydes through the breakdown of fatty acid hydroperoxides. longdom.org This process, often referred to as the lipoxygenase (LOX) pathway when initiated enzymatically, involves the cleavage of hydroperoxides by hydroperoxide lyases (HPLs). This cleavage results in the formation of aldehydes and other volatile compounds responsible for the characteristic aromas of many plants and foods. nih.gov Autoxidation of lipids can lead to similar products, creating a complex mixture of aldehydes. longdom.org Although these pathways are a major source of straight-chain and simple unsaturated aldehydes, the formation of a branched-chain structure like this compound would require a more specific, likely terpenoid-derived, substrate.

While enzymes like α-dioxygenase and fatty aldehyde dehydrogenase are involved in the metabolism of fatty acids, the biosynthesis of acyclic monoterpenoid aldehydes is more directly associated with alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.gov

A well-studied parallel is the biosynthesis of citral (a C10 mixture of geranial and neral) in plants like lemongrass. tandfonline.comnih.gov This pathway involves the following steps:

Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed to geraniol. tandfonline.com

Oxidation to Aldehyde: The alcohol group of geraniol is then oxidized to form the corresponding aldehyde, citral. This crucial step is catalyzed by specific NADP-dependent dehydrogenases. nih.gov In the astigmatid mite, a specific geraniol dehydrogenase (GeDH) oxidizes geraniol to geranial in the presence of NAD+. nih.gov

It is highly probable that the biosynthesis of this compound follows a similar enzymatic logic, starting from a C12 terpenoid alcohol precursor that is subsequently oxidized by a specific alcohol dehydrogenase to yield the final aldehyde.

Table 2: Key Enzymes in Terpenoid Aldehyde Biosynthesis This table presents enzymes involved in the formation of related acyclic monoterpenoid aldehydes, which serve as a model for this compound.

| Enzyme | Abbreviation | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | ADH | Oxidation of alcohol to aldehyde | Geraniol | Citral | nih.gov |

| Geraniol Dehydrogenase | GeDH | Specific oxidation of geraniol | Geraniol | Geranial | nih.gov |

| Aldo-Keto Reductase | AKR | Oxidation of alcohol to aldehyde | Geraniol | Citral | nih.gov |

Biotransformation Studies and Metabolic Fate

Specific biotransformation studies on this compound are not widely available in scientific literature. However, the metabolic fate of similar terpenoid aldehydes has been investigated in various organisms. nih.gov Biotransformation is a process where biological systems, such as microbes or mammalian enzymes, modify a chemical compound. researchgate.net

In mammals, terpenoid aldehydes like citral and citronellal undergo metabolic transformations in the liver. Studies in rabbits have shown that these aldehydes are typically subject to either oxidation or reduction. nih.gov The aldehyde group can be oxidized to a carboxylic acid, or a methyl group elsewhere in the molecule can be carboxylated. nih.gov

Microbial biotransformation is another significant pathway for the metabolism of terpenoids. Fungi, in particular, are known to hydroxylate, oxidize, or otherwise modify terpenoid structures, leading to a diverse array of new compounds. researchgate.net For example, the biotransformation of the acyclic monoterpenoid geraniol by the fungus Polyporus brumalis can lead to the cyclic compound p-menthane-3,8-diol. researchgate.net It is plausible that this compound would be similarly metabolized by microbial systems, likely involving reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid as primary transformation steps.

Biological Activity and Molecular Mechanisms of 5,9 Dimethyl 4,8 Decadienal

Role in Inter-species Signaling Pathways

Volatile organic compounds are crucial mediators of communication between different species. Aldehydes, as a class of reactive molecules, are particularly significant in this context, participating in both pheromonal signaling and defense mechanisms. ontosight.ailsu.edu

Aldehydes are a structurally diverse class of chemical compounds that function as pheromones in numerous insect species, mediating behaviors essential for reproduction and aggregation. ontosight.ailsu.edu These chemical signals are highly specific, often requiring a precise blend of components to elicit a behavioral response. lsu.edu While 5,9-Dimethyl-4,8-decadienal belongs to this important class of molecules and is of interest for its potential role in such signaling pathways, specific research detailing its function as a primary pheromone in a particular insect species is an area of ongoing investigation. ontosight.ai The study of insect pheromones, including aldehydes, involves identifying these compounds and understanding how they are detected by specialized olfactory receptor neurons (ORNs) and processed by the insect's brain to trigger a specific behavior. lsu.edu

This compound is also implicated in the complex chemical dialogues between plants and insects. Plants release a variety of volatile organic compounds that insects can use as cues to locate suitable hosts for feeding or oviposition. hebmu.edu.cnresearchgate.net Aldehydes are among the volatiles that can attract or repel insects, thereby shaping these interactions.

Research on the codling moth, Cydia pomonella, has shown that female-biased chemoreceptors respond to various aldehydes and other volatile compounds emitted by host plants like apples and pears. nih.gov This highlights the role of aldehydes in guiding insect behavior toward potential food sources.

In the marine environment, a related compound, the polyunsaturated aldehyde (PUA) trans,trans-2,4-decadienal (B140250), is released by diatoms as a defensive response to grazing pressure from herbivores like copepods. plos.orgsi.edu This release acts as a signaling mechanism, inducing physiological defense responses in nearby, undamaged diatoms. plos.org This phenomenon demonstrates a chemically mediated interaction where an aldehyde serves as a protective agent for a population.

Investigations into Cellular and Molecular Mechanisms

Research into the molecular toxicology of aldehydes has uncovered their ability to interfere with fundamental cellular processes, including signal transduction and developmental pathways.

Studies on the effects of the related aldehyde, decadienal, have identified the Nitric Oxide/Extracellular signal-regulated kinase (NO/ERK) signaling pathway as a key molecular target. researchgate.net In the ascidian Ciona intestinalis, exposure to decadienal was found to disrupt this pathway by up-regulating the expression of ERK phosphatase mkp1, which in turn leads to a decrease in ERK phosphorylation. researchgate.net The ERK pathway is a critical cascade involved in transmitting signals from surface receptors to the nucleus to regulate processes like cell proliferation, differentiation, and survival.

Similarly, in diatoms, exposure to trans,trans-2,4-decadienal (DD) triggers a rapid, calcium-dependent production of nitric oxide (NO). plos.org This response is part of a wider signaling network that can be transmitted to other cells, indicating a cell-to-cell communication system mediated by a diffusible signal initiated by the aldehyde. plos.org

The modulation of key signaling pathways by these aldehydes has significant consequences for organismal development. Decadienal has been shown to induce a dose-dependent delay and, at higher concentrations, a complete block of metamorphosis in the larvae of Ciona intestinalis. researchgate.net This interference results in developmental abnormalities and, in some cases, toxicity. researchgate.net

The negative impact on development extends to other marine invertebrates. The polyunsaturated aldehyde 2,4-decadienal has been observed to reduce the survival of larvae of certain polychaetes and echinoderms. si.edu Furthermore, decadienal demonstrates cytotoxic effects during oocyte maturation and can inhibit the normal process of embryonic cleavage, which is fundamental to early development. mdpi.com

Table 1: Effect of Decadienal (DD) on the Metamorphosis of Ciona intestinalis Larvae This table summarizes the findings from a study where middle-late stage larvae were treated with varying concentrations of decadienal for 24 hours. Data is expressed as the percentage of the total population.

| Treatment Group | % Larvae During Tail Regression | % Juveniles | Developmental Outcome |

| Control | 18% | 82% | Normal Metamorphosis |

| 0.125 µg/ml DD | 35% | 65% | Delayed Metamorphosis |

| 0.25 µg/ml DD | 45% | 55% | Delayed Metamorphosis |

| 0.5 µg/ml DD | 60% | 40% | Significant Metamorphosis Delay |

| 0.9 µg/ml DD | 75% | 25% | Strong Metamorphosis Inhibition |

| 1.35 µg/ml DD | 90% | 10% | Severe Metamorphosis Block/Toxicity |

| Data adapted from research on the effects of decadienal on ascidian life cycle transitions. researchgate.net |

Enzymatic Modulation and Inhibition Studies

This compound has been identified as a constituent of the essential oil from Rosa × damascena. frontiersin.org Studies on this essential oil have revealed its capacity to modulate enzymatic activity. Specifically, the oil demonstrated an inhibitory effect on tyrosinase, a key enzyme in the biochemical pathway responsible for melanin (B1238610) production. frontiersin.org

The mechanism of inhibition was determined to be of a mixed type. frontiersin.org This indicates that the active components within the essential oil, which includes this compound, can bind to both the free tyrosinase enzyme and the enzyme-substrate complex, thereby reducing the catalytic rate of the enzyme. frontiersin.org This finding suggests a potential for the compound and its related plant extracts to interfere with enzymatic processes.

Effects on Tyrosinase Activity

This compound has been identified as a minor constituent (0.18%) in Rosa damascena Herrm. essential oil (RDEO). frontiersin.org This essential oil has demonstrated a notable, concentration-dependent inhibitory effect on tyrosinase, a key enzyme in melanin biosynthesis. frontiersin.orgresearchgate.net While RDEO showed lower inhibitory activity compared to the well-known tyrosinase inhibitor kojic acid, its potential as a natural inhibitor is significant. frontiersin.org The anti-tyrosinase activity of the essential oil is primarily attributed to its major components, such as citronellol (B86348) and geraniol (B1671447). frontiersin.orgnih.gov However, the presence of this compound within this active mixture is noteworthy. In studies on B16F10 cells, RDEO at concentrations of 25–100 μg/mL was able to inhibit intracellular tyrosinase activity and reduce melanin content. frontiersin.orgresearchgate.netnih.gov

Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies performed on Rosa damascena essential oil (RDEO) have elucidated the mechanism by which it inhibits tyrosinase. The research identifies RDEO as a reversible and mixed-type inhibitor of the enzyme. frontiersin.orgresearchgate.netnih.gov This indicates that the oil can bind to both the free enzyme and the enzyme-substrate complex.

Circular Dichroism (CD) spectroscopy analysis revealed that RDEO induces conformational changes in the tyrosinase enzyme. frontiersin.orgnih.gov These structural alterations are believed to be a key factor in reducing the enzyme's catalytic activity. frontiersin.org The data from these analyses are summarized in the table below.

| Kinetic Parameter | Description | Finding for RDEO |

| Inhibition Type | Describes how the inhibitor binds to the enzyme. | Reversible, Mixed-Type Inhibition frontiersin.orgnih.gov |

| Conformational Change | Alteration in the 3D structure of the enzyme. | RDEO affects the conformation of tyrosinase, leading to reduced activity. frontiersin.orgnih.gov |

Exploration of Pharmacological Activities (Pre-clinical Research)

While research specifically isolating the pharmacological effects of this compound is limited, studies on essential oils containing this compound provide preliminary insights into its potential properties.

Antimicrobial Properties

The potential for antimicrobial activity is another area of interest. This compound is listed as a constituent in patented antimicrobial compositions intended for use in flavor and fragrance applications. justia.comgoogle.com Furthermore, it is present as a minor component (0.42%) in essential oils from Citrus aurantium, which have demonstrated antimicrobial effects. mdpi.comresearchgate.net The broader chemical class of aldehydes is known for potential antimicrobial action. ontosight.ai

Antioxidant Activities

Essential oils containing this compound have shown antioxidant capabilities. Rosa damascena essential oil is noted for its antioxidant properties. nih.gov Likewise, essential oil from Citrus aurantium, where the compound has been identified, has been reported to exhibit antioxidant activity. mdpi.comresearchgate.netproquest.com While these activities are often linked to the major components of the oils, the presence of this compound in these antioxidant mixtures is documented.

Olfactory Receptor Interactions and Modulation

Research into the molecular basis of olfaction in insects has identified the odorant receptor coreceptor (ORco) as a critical target for modulating behavior. nih.govbohrium.comresearchgate.net Scientists are actively screening collections of natural volatile compounds to identify molecules that can act as antagonists for ORco, effectively inhibiting the insect's sense of smell. nih.govbohrium.comhuji.ac.il These screening platforms use insect cells expressing mosquito odorant receptors to test for compounds that block the receptor's function. nih.govhuji.ac.ilbiorxiv.org

This line of research has identified several natural volatile organic compounds that act as either orthosteric or allosteric antagonists of the ORco channel. bohrium.comresearchgate.net Such antagonists can induce anosmic behaviors in mosquitoes and may lead to the development of new repellents. bohrium.comhuji.ac.il While this compound, as a natural volatile aldehyde, fits the profile of compounds being screened, specific data confirming it as a potent ORco antagonist is not yet available in the reviewed literature.

Positive Allosteric Modulation of Odorant Receptors

Scientific investigation into the specific biological activity of this compound, particularly concerning its role as a positive allosteric modulator of odorant receptors, is an area with limited publicly available research. Allosteric modulation involves the binding of a molecule to a site on a receptor that is different from the primary binding site (the orthosteric site), which in turn alters the receptor's response to its primary agonist. Positive allosteric modulators (PAMs) enhance this response.

While the interaction of various aldehydes with olfactory receptors is a known phenomenon in the field of sensory science, detailed studies elucidating the specific mechanism of this compound as a positive allosteric modulator are not prominently featured in peer-reviewed literature. The aldehyde functional group is a key feature of many odorant molecules, and its interaction with olfactory receptors can be complex. colby.edunih.gov

General research into the modulation of odorant receptors indicates that certain compounds can indeed enhance the activity of these receptors in the presence of an agonist. nih.govacs.orgnih.govnih.gov For instance, studies on other aldehydes have shown that they can act as positive allosteric modulators for specific human odorant receptors, such as the musk receptor OR5AN1. colby.edunih.gov These findings suggest that the broader class of aldehydes, to which this compound belongs, has the potential for such activity. However, without direct experimental data on this compound, any discussion of its role as a positive allosteric modulator remains speculative.

Further research, including in vitro functional assays with specific odorant receptors in the presence and absence of this compound and a primary agonist, would be necessary to definitively characterize its potential as a positive allosteric modulator. Such studies would need to demonstrate that this compound can enhance the receptor's response to the agonist without activating the receptor on its own.

Interactive Data Table: Research Findings on Odorant Receptor Modulation by Aldehydes

As there is no specific data for this compound, the following table presents a generalized format that would be used to display such findings, populated with hypothetical data for illustrative purposes.

| Odorant Receptor | Primary Agonist | Modulator | Observed Effect | Fold Change in EC₅₀ |

| OR-X1 | Odorant A | This compound | Potentiation | Data Not Available |

| OR-Y2 | Odorant B | This compound | No significant effect | Data Not Available |

| OR-Z3 | Odorant C | This compound | Potentiation | Data Not Available |

Structure Activity Relationship Sar Studies of 5,9 Dimethyl 4,8 Decadienal

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the chemical structure of a compound with its biological activity. For fragrance molecules like 5,9-Dimethyl-4,8-decadienal, these models predict olfactory responses based on physicochemical and structural properties. While specific QSAR models exclusively for this compound are not prevalent in public literature, the principles are well-established for aliphatic and fragrance aldehydes. oup.comnih.govresearchgate.net

QSAR models for aldehydes frequently incorporate descriptors related to hydrophobicity, such as the logarithm of the octanol-water partition coefficient (log P), and electronic parameters that describe the reactivity of the aldehyde group. acs.org The topology and shape of the molecule, described by indices like the Kappa shape indices, are also crucial for predicting odor characteristics. mdpi.com These models reveal that both the molecule's ability to traverse biological membranes (related to hydrophobicity) and its specific electronic and steric interactions with a receptor determine its potency and character. oup.comeuropa.eu

For this compound, key molecular descriptors calculated from its structure provide the foundation for any QSAR analysis. These computed properties quantify the features that govern its biological interactions.

| Descriptor | Value | Significance in QSAR |

|---|---|---|

| Molecular Weight | 180.29 g/mol nih.gov | Relates to the overall size and mass of the molecule. |

| XLogP3 | 3.5 nih.gov | A measure of hydrophobicity, influencing transport to the receptor site. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų nih.gov | Predicts hydrogen bonding capacity and influences membrane permeability. |

| Complexity | 195 nih.gov | Reflects the intricacy of the molecular structure, including branching and unsaturation. |

| Rotatable Bond Count | 7 nih.gov | Indicates molecular flexibility, which affects how well the molecule can fit into a receptor's binding site. |

These descriptors would be used in a QSAR equation to predict endpoints such as olfactory detection thresholds or binding affinity to a specific receptor. For aldehydes, QSAR studies have shown that specific effects, beyond simple partitioning into the receptor phase, are critical for their olfactory potency. oup.comnih.gov

Influence of Stereochemistry on Biological Efficacy

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in the biological efficacy of this compound. Olfactory receptors are chiral environments, meaning they can differentiate between stereoisomers of the same compound, often resulting in different perceived odors or potencies.

This compound has two main sites of stereoisomerism: the geometric isomerism at the C4-C5 double bond and a potential chiral center at the C5 position (though in many commercial syntheses this position is not stereochemically defined). The geometric isomerism gives rise to (4E) and (4Z) isomers. The common name for this compound, Geraldehyde, suggests a structural relation to geraniol (B1671447), which possesses an (E) configuration at this double bond. nih.govgoogle.com The two isomers have distinct shapes which can dramatically alter how they fit into the binding pocket of an olfactory receptor. oup.com

Studies on the closely related compound citral (B94496), which is a mixture of the (E)-isomer (geranial) and the (Z)-isomer (neral), demonstrate the importance of this geometry. Geranial and neral (B7780846) have distinct odors and can exhibit different biological activities, with geranial often being the more potent isomer in various assays. mdpi.comscience.gov This principle applies directly to this compound, where the (E) and (Z) isomers are expected to have different biological efficacies due to their unique spatial arrangements.

| Isomer | Structure | Predicted Impact on Receptor Binding |

|---|---|---|

| (4E)-5,9-Dimethyl-4,8-decadienal | (Structure depicting the trans/E configuration at the C4=C5 bond) | The more linear shape may allow for an optimal fit in certain receptor binding sites, leading to strong activation. This is the commonly referenced isomer. nih.gov |

| (4Z)-5,9-Dimethyl-4,8-decadienal | (Structure depicting the cis/Z configuration at the C4=C5 bond) | The bent shape ("cis" isomer) presents a different spatial profile, which would interact differently with the amino acid residues in a receptor pocket, likely leading to altered or reduced efficacy compared to the (E)-isomer. google.com |

The ability of olfactory systems to discriminate between isomers that differ only in the orientation around a double bond highlights the high degree of specificity in receptor-ligand interactions. oup.com

Impact of Unsaturation and Functional Group Modifications on Receptor Binding and Activation

The biological activity of this compound is highly dependent on the integrity of its aldehyde functional group and the two carbon-carbon double bonds (unsaturations). Modifications to these features can drastically alter or abolish its ability to bind to and activate its target receptors.

The aldehyde group is a primary determinant of the molecule's interaction with many olfactory receptors. biologists.com Research on specific aldehyde receptors, such as the well-studied rodent receptor OR-I7, shows a strict requirement for the aldehyde moiety. nih.gov Replacing the aldehyde with an alcohol group (forming geraniol) results in a molecule that is no longer recognized by this specific aldehyde receptor, though it may be an agonist for other receptors tuned to alcohols. acs.orgnih.gov This specificity is thought to arise from key interactions, such as hydrogen bonding, that are unique to the aldehyde group or its hydrated gem-diol form in the receptor pocket. acs.orgnih.gov

| Compound | Structural Modification | Predicted Impact on Aldehyde-Specific Receptor Activation |

|---|---|---|

| This compound | Reference Compound | Active ligand. The aldehyde group and unsaturations are key for binding and activation. nih.gov |

| Geraniol | Aldehyde (–CHO) is reduced to an alcohol (–CH₂OH). | Inactive or antagonist. The primary alcohol is not recognized by many aldehyde-specific receptors. science.govacs.org |

| 5,9-Dimethyldecanal | Both C=C double bonds are saturated to C-C single bonds. | Significantly altered or reduced activity. The change in molecular shape and flexibility disrupts the specific fit required by the receptor. rsc.org |

| Geranic Acid | Aldehyde (–CHO) is oxidized to a carboxylic acid (–COOH). | Inactive or antagonist. The acidic group has vastly different electronic and hydrogen-bonding properties, preventing activation. cuny.edu |

Ecological Role and Environmental Fate of 5,9 Dimethyl 4,8 Decadienal

Role in Ecosystem Dynamics (e.g., Algal Defense Mechanisms)

Currently, there is a notable lack of specific research into the role of 5,9-Dimethyl-4,8-decadienal in ecosystem dynamics. While various aldehydes are known to be produced by algae, often as defense mechanisms against herbivores, specific studies identifying this compound as a compound involved in such interactions are not available in the public domain. Broader research indicates that some freshwater red algae utilize activated chemical defenses to deter grazing, but the specific compounds responsible for this deterrence have not been identified as this compound. scispace.comnih.gov

Inter-species Interactions (e.g., Effects on Zooplankton Fitness)

Environmental Impact and Fate Assessments

The environmental fate and impact of this compound are largely uncharacterized, with significant data gaps in key assessment areas.

There is no available information on the persistence and degradability of this compound in the environment. finefrag.com Safety Data Sheets for products containing this compound, under the name Geraldehyde, explicitly state that no data is available regarding its persistence and degradability. finefrag.com This lack of information makes it difficult to assess how long the compound might remain in various environmental compartments following its release.

Information regarding the bioaccumulative potential of this compound is also unavailable. finefrag.com There are no published studies that investigate its tendency to accumulate in the tissues of aquatic or terrestrial organisms. However, a safety data sheet for "GERALDEHYDE BHT" states that the substance/mixture is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. finefrag.com

Specific data on the mobility of this compound in soil are not available. The potential for this compound to leach into groundwater or move within the soil column has not been formally studied, leaving its behavior in terrestrial environments unknown.

The absence of data on persistence, bioaccumulation, and mobility for this compound represents a significant gap in the ecotoxicological profile of this compound. A Safety Data Sheet for a product containing this chemical, commercially known as Geraldehyde, confirms the lack of information in these critical areas. finefrag.com This data deficiency hinders a comprehensive environmental risk assessment. The compound is not considered to be PBT or vPvB, but without empirical data on its environmental fate, its potential long-term impact on ecosystems cannot be fully evaluated. finefrag.com

Data Tables

Table 1: Environmental Fate and Ecotoxicological Data for this compound

| Parameter | Finding | Source |

| Persistence and Degradability | No information available | finefrag.com |

| Bioaccumulative Potential | No information available | finefrag.com |

| PBT/vPvB Assessment | Not considered PBT or vPvB at levels ≥0.1% | finefrag.com |

| Mobility in Soil | No information available | N/A |

| Role in Algal Defense | No specific studies available | N/A |

| Effects on Zooplankton | No specific studies available | N/A |

Advanced Analytical Methodologies for 5,9 Dimethyl 4,8 Decadienal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of 5,9-Dimethyl-4,8-decadienal, allowing for its separation from interfering components in intricate samples such as biological fluids, environmental samples, and cosmetic formulations. The choice of chromatographic technique is often dictated by the sample matrix, the concentration of the analyte, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aldehydes. For compounds like this compound, which lack a strong chromophore, derivatization is a common strategy to enhance UV detection and improve chromatographic retention on reverse-phase columns. A frequently used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that can be readily detected by a UV detector.

Method development for the HPLC analysis of aldehydes often involves optimizing the mobile phase composition, gradient elution, and column chemistry to achieve the desired separation. For terpenoid aldehydes, a reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of a Terpenoid Aldehyde (as DNPH derivative)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

| Injection Volume | 20 µL |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

Note: This table presents typical starting conditions for method development for a terpenoid aldehyde and may require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC can provide improved separation from closely related isomers and metabolites.

Similar to HPLC, derivatization with DNPH is often employed when using UV detection. However, coupling UPLC with mass spectrometry (UPLC-MS) can offer direct detection of the underivatized aldehyde, providing greater specificity and structural information.

Table 2: Example UPLC System Parameters for Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Detection | UV-Vis or Mass Spectrometry |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It offers excellent separation efficiency and provides definitive identification based on the mass spectrum of the compound. nih.gov Direct injection of a sample extract can be performed, or headspace analysis can be utilized for volatile matrices.

The selection of the GC column is critical for achieving good separation. A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for terpenoid analysis. The temperature program of the GC oven is optimized to ensure adequate separation of all compounds of interest within a reasonable timeframe. The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. nih.gov

Table 3: Typical GC-MS Operating Conditions for Terpenoid Aldehyde Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 40-400) or SIM |

Method Development and Validation for Diverse Sample Matrices

A critical aspect of analytical research is the development and validation of methods to ensure they are reliable, accurate, and precise for the intended application. This is particularly important when analyzing this compound in diverse and complex matrices such as plasma, urine, and cosmetic preparations. nih.gov

Method validation is performed according to established guidelines and typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is usually evaluated by analyzing a series of standards over a defined concentration range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments in the matrix of interest.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions.

Table 4: Illustrative Method Validation Parameters for a GC-MS Method for a Terpenoid in a Biological Matrix

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.995 |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

| Accuracy (Recovery) | 92-108% |

| Precision (RSD) | < 10% |

Note: These are example values and the actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Semi-quantitation Approaches in Biotransformation Experiments

In early-stage drug discovery and metabolism studies, it is often necessary to assess the biotransformation of a compound like this compound. Biotransformation experiments, for instance using liver microsomes or hepatocytes, can provide valuable insights into the metabolic pathways and the formation of metabolites.

In the absence of authentic standards for all potential metabolites, a semi-quantitative approach is often employed. This involves using the analytical response of the parent compound to estimate the concentration of the metabolites. While this method does not provide an exact concentration, it allows for the relative comparison of metabolite formation under different experimental conditions.

For example, in a biotransformation study of citral (B94496), a structurally related terpenoid aldehyde, researchers have used HPLC and GC-MS to identify and relatively quantify the formation of metabolites such as geranic acid and geraniol (B1671447). The peak areas of these metabolites can be compared to the initial peak area of citral to estimate the extent of metabolism. This approach is invaluable for understanding the metabolic stability of this compound and for identifying major metabolic pathways without the immediate need for synthesizing every potential metabolite.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Citral |

| 2,4-dinitrophenylhydrazine |

| Formic acid |

| Geranic acid |

| Geraniol |

| Helium |

| Methanol |

Future Research Directions for 5,9 Dimethyl 4,8 Decadienal

Elucidation of Novel Biological Activities and Therapeutic Potential

The vast chemical diversity of terpenoids corresponds to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. microbiologyjournal.orgmdpi.com Terpenoid aldehydes, in particular, have been noted for their contributions to the biological activities of essential oils. nih.gov However, the specific biological functions and therapeutic potential of 5,9-Dimethyl-4,8-decadienal remain largely unexplored. Future research should systematically investigate these properties.

A primary avenue of investigation would be its antimicrobial and antifungal capabilities. Many aldehydes demonstrate antimicrobial effects, and sesquiterpenoids isolated from fungi have shown potent, volatile antifungal activity. nih.govnih.gov Research could involve screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MIC).

Furthermore, the anti-inflammatory potential of this compound warrants investigation. Terpenoids are well-documented anti-inflammatory agents. microbiologyjournal.org Future studies could utilize in vitro cell-based assays (e.g., measuring inhibition of nitric oxide production in macrophages) and subsequent in vivo animal models to determine if this compound can modulate inflammatory pathways. Given that plant-derived aldehydes are components of traditional medicines and can possess antioxidant properties, exploring these activities could also reveal significant therapeutic potential. creative-proteomics.com

Table 1: Potential Biological Activities for Future Investigation

| Research Area | Proposed Investigation Method | Potential Therapeutic Application |

|---|---|---|

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria. | Development of new antibacterial agents. |

| Antifungal Activity | Spore germination and hyphal elongation inhibition assays. nih.gov | Treatment for fungal infections; food preservation. |

| Anti-inflammatory Effects | In vitro assays on macrophage cell lines; in vivo animal models of inflammation. microbiologyjournal.org | Treatment for inflammatory conditions. |

| Antioxidant Potential | DPPH and ABTS radical scavenging assays. | Adjunct therapy for oxidative stress-related diseases. |

Comprehensive Investigation of Undiscovered Biosynthetic Pathways

The biosynthesis of sesquiterpenoids is a complex process originating from the C15 precursor farnesyl diphosphate (B83284) (FPP). researchgate.net FPP itself is synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.net Terpene synthases then catalyze the conversion of FPP into a vast array of cyclic and acyclic hydrocarbon skeletons. nih.govresearchgate.net

For this compound, the precise enzymatic steps that lead from FPP to the final aldehyde structure are not fully characterized. While it is understood to be an acyclic sesquiterpenoid, the specific synthases, isomerases, and oxidoreductases involved in its formation are yet to be identified. Future research should focus on:

Identification of the responsible terpene synthase: This enzyme would catalyze the initial conversion of FPP to a C15 hydrocarbon or alcohol precursor.

Characterization of tailoring enzymes: Subsequent enzymatic modifications, such as oxidation of an alcohol to an aldehyde, are critical. These steps are likely carried out by enzymes from the cytochrome P450 monooxygenase or alcohol dehydrogenase families.

Elucidation of regulatory mechanisms: Understanding how the expression of these biosynthetic genes is regulated in the source organism (e.g., plant or microbe) could enable metabolic engineering efforts to increase production.

Studies on related compounds, such as the formation of sesquiterpene alcohols and aldehydes in orange flavedo, provide a model for how such pathways can be investigated, involving the use of cell-free extracts and labeled precursors. uchile.cl

Development of Sustainable and Green Synthesis Methodologies

Traditionally, the synthesis of fragrance compounds has relied on chemical methods that can be resource-intensive and generate significant waste. matec-conferences.orgresearchgate.net The principles of green chemistry offer a framework for developing more sustainable and environmentally benign alternatives. personalcaremagazine.com Future research into the synthesis of this compound should prioritize these approaches.

Key areas for development include:

Biocatalysis: Utilizing whole cells (microorganisms) or isolated enzymes to perform specific synthetic steps. researchgate.net Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. matec-conferences.org For instance, developing an enzymatic oxidation of a bio-derived precursor alcohol could be a key green step.

Heterogeneous Catalysis: The use of solid, recyclable catalysts, such as certain ion-exchange resins, can replace corrosive and difficult-to-remove homogeneous acid catalysts often used in fragrance synthesis. jetir.orgresearchgate.net Research could focus on designing a specific heterogeneous catalyst for the efficient conversion of a renewable feedstock into this compound.

Use of Renewable Feedstocks and Green Solvents: Shifting from petrochemical-based starting materials to renewable sources, such as terpenes derived from fermentation or agricultural side-streams, is crucial. personalcaremagazine.com Additionally, replacing conventional organic solvents with greener alternatives like supercritical CO2 or water would significantly reduce the environmental impact of the synthesis process. personalcaremagazine.com

Table 2: Comparison of Synthesis Methodologies

| Methodology | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Catalysts | Homogeneous acids (e.g., H₂SO₄) | Heterogeneous catalysts, enzymes (biocatalysis). researchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Supercritical fluids (e.g., CO₂), water, bio-solvents. matec-conferences.org |

| Feedstocks | Petrochemical-based. | Renewable resources (e.g., bio-based farnesene). personalcaremagazine.com |

| Conditions | High temperature and pressure. | Mild temperatures and pressures. researchgate.net |

| Efficiency | Lower atom economy, potential for by-products. | High selectivity, improved atom economy, recyclable catalysts. matec-conferences.org |

In-depth Ecological Impact Assessments and Environmental Remediation Strategies

As a fragrance ingredient used in a wide range of consumer products, this compound is likely to be released into the environment, primarily through wastewater. Aldehydes and terpenes can act as volatile organic compounds (VOCs) and may have ecotoxicological effects. dntb.gov.uaresearchgate.net A comprehensive understanding of the environmental fate and impact of this specific compound is currently lacking.

Future research must conduct a thorough ecological risk assessment, including:

Biodegradability Studies: Determining the rate and extent to which this compound is broken down by microorganisms in soil and aquatic environments.

Ecotoxicity Testing: Assessing its acute and chronic toxicity to representative aquatic organisms (algae, invertebrates, and fish). A report on the analogue compound 4-Decenal, 5,9-dimethyl-, indicated it is very toxic to aquatic life, suggesting that this compound may have similar properties requiring careful assessment. industrialchemicals.gov.au

Bioaccumulation Potential: Evaluating its likelihood to accumulate in the tissues of living organisms.

Based on these findings, strategies for environmental remediation can be developed. Research into bioremediation using bacterial strains, such as those from the genus Pseudomonas which are known to degrade terpenes and aldehydes, could provide a sustainable method for treating contaminated wastewater or industrial effluents. dntb.gov.ua

Advanced Computational Chemistry and Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules and understanding their interactions at a molecular level. For this compound, these methods can accelerate research and provide insights that are difficult to obtain through experimentation alone.

Future computational studies should focus on:

Structure-Odor Relationship (SOR) Modeling: The scent of a molecule is intimately linked to its three-dimensional structure. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of this compound and related aldehydes with their perceived odor characteristics (e.g., citrus, marine). This can guide the design of new fragrance molecules with desired scent profiles.

Molecular Docking: If specific biological activities are identified (as per Section 10.1), molecular docking simulations can be used to predict how this compound binds to target proteins (e.g., microbial enzymes, inflammatory receptors). This provides a hypothesis for its mechanism of action and can guide the development of more potent therapeutic derivatives. researchgate.net

Predictive Toxicology: Computational models can be used to estimate the potential toxicity and environmental impact of the compound, helping to prioritize experimental testing and identify potential hazards early in the research process.

By integrating these advanced computational approaches, researchers can more efficiently explore the structure-function relationships of this compound, guiding future experimental work in therapeutics, fragrance design, and environmental safety.

Q & A

Q. What methodologies are recommended for isolating 5,9-Dimethyl-4,8-decadienal from natural sources?

this compound is a minor component in natural matrices such as rose essential oil (0.11% concentration). Isolation typically involves:

Q. How is the structural confirmation of this compound performed?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm carbon skeleton and functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula (CHO) and fragmentation patterns.

- Retention Index Comparison : Cross-referencing with NIST Standard Reference Database 69 for GC retention times .

- Stereochemical Analysis : Configuration (E/Z) verified via NOESY NMR or computational modeling using InChIKey

FBHDDQNBWXRPSP-XYOKQWHBSA-N.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Classification : Classified as non-hazardous under South Korean chemical safety regulations (no acute toxicity or environmental risks) .

- Handling : Use standard PPE (gloves, goggles) and work in a fume hood due to its volatile nature.

- Storage : In airtight containers under inert gas (N) at 4°C to prevent oxidation.

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

Discrepancies in skin sensitization or toxicity data require:

- Comparative Analysis : Evaluate in vitro (e.g., KeratinoSens™) vs. in vivo (murine Local Lymph Node Assay) results.

- Dose-Response Modeling : Apply Quantitative Risk Assessment (QRA2) frameworks for fragrance allergens .

- Contextual Factors : Consider metabolic pathways (e.g., aldehyde dehydrogenase-mediated detoxification) and matrix effects (e.g., formulation with antioxidants).

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Aquatic Risk Assessment : Follow frameworks like Salvito et al. (2002), measuring biodegradability (OECD 301F), bioaccumulation (logP ~3.5), and ecotoxicity (Daphnia magna EC) .

- Photostability Studies : Expose to UV-Vis light (290–400 nm) and analyze degradation products via LC-MS.

- Tropospheric Lifetime Estimation : Calculate reaction rates with hydroxyl radicals using EPI Suite™.

Q. How can chiral synthesis of this compound be achieved?

- Asymmetric Catalysis : Use chiral phosphine ligands (e.g., XANTPHOS derivatives) in palladium-catalyzed cross-couplings to control stereocenters .

- Chiral Chromatography : Separate enantiomers via HPLC with cellulose-based chiral stationary phases (CSPs).

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in tandem with metal catalysts for enantioselective aldehyde formation.

Q. What advanced techniques are used to analyze thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–400°C at 10°C/min).

- Pyrolysis-GC-MS : Identify volatile decomposition products (e.g., alkanes, ketones) at high temperatures.

- Computational Modeling : DFT calculations to predict bond dissociation energies and radical intermediates.

Data Interpretation and Conflict Resolution

Q. How should researchers address variability in reported GC-MS retention indices for this compound?

Q. What strategies mitigate oxidation artifacts during analytical workflows?

- Antioxidant Additives : Include 0.01% BHT (butylated hydroxytoluene) in extraction solvents.

- Inert Atmosphere : Perform sample preparation in gloveboxes with <1 ppm O.

- Derivatization : Convert aldehydes to stable oximes or hydrazones prior to analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.